

Application Notes: Tetrahydro-2-(2-propynyloxy)-2H-pyran in Carbohydrate Chemistry

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Compound of Interest

Compound Name: *Tetrahydro-2-(2-propynyloxy)-2H-pyran*

Cat. No.: B147309

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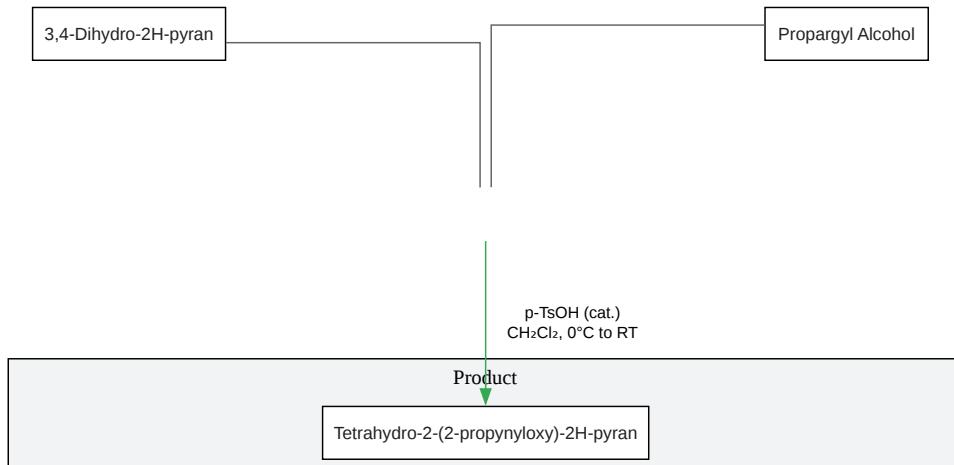
Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydro-2-(2-propynyloxy)-2H-pyran is a versatile bifunctional reagent with significant applications in modern carbohydrate chemistry. It incorporates two key chemical motifs: the tetrahydropyranyl (THP) ether and a terminal alkyne (propargyl group). The THP group serves as a robust and widely used protecting group for hydroxyl functions, stable under a variety of conditions including strongly basic media, organometallic reagents, and hydrides.[1][2] Its installation is straightforward, and it can be readily removed under mild acidic conditions.[1][3] Simultaneously, the propargyl group acts as a chemical handle for post-synthetic modification via the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This dual functionality allows for the protection of carbohydrate hydroxyls during multi-step syntheses and subsequent conjugation to other molecules such as peptides, lipids, fluorophores, or solid supports, making it an invaluable tool in the synthesis of complex glycoconjugates, glycomaterials, and probes for chemical biology.[6][7][8]

Part 1: Synthesis and Properties of Tetrahydro-2-(2-propynyloxy)-2H-pyran

The title compound is readily synthesized via the acid-catalyzed addition of propargyl alcohol to 3,4-dihydro-2H-pyran (DHP).^{[9][10]} This reaction proceeds with high efficiency and yield.



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Caption: Synthesis of **Tetrahydro-2-(2-propynyoxy)-2H-pyran**.

Experimental Protocol: Synthesis

This protocol is adapted from the literature.^[10]

- Reaction Setup: To a solution of propargyl alcohol (2.6 mL, 44.6 mmol) in dichloromethane (45 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol).
- Addition of DHP: Cool the mixture to 0 °C in an ice bath. Add 3,4-dihydro-2H-pyran (4.3 mL, 46.8 mmol) dropwise to the stirred solution.
- Reaction: Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and continue stirring for 1 hour.
- Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (30 mL). Separate the organic layer.
- Extraction: Extract the aqueous layer with dichloromethane (45 mL).

- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

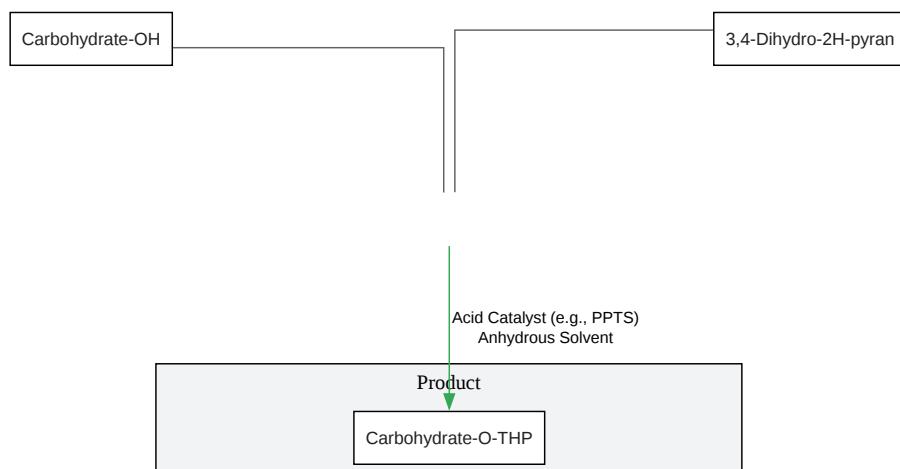
Quantitative Data: Properties and Yield

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₂	[10]
Molecular Weight	140.18 g/mol	[10]
Appearance	Clear colorless to light yellow liquid	[10]
Yield	97.2%	[10]
Boiling Point	63-65 °C @ 9 mmHg	[10] [11]
Density	0.997 g/mL at 25 °C	[10]
Refractive Index (n ²⁰ /D)	1.458	[10]
¹ H NMR (400 MHz, CDCl ₃) δ	4.83 (t, 1H), 4.27 (ddd, 2H), 3.82-3.87 (m, 1H), 3.52-3.57 (m, 1H), 2.41 (t, 1H), 1.70-1.89 (m, 2H), 1.50-1.67 (m, 4H)	[10]
¹³ C NMR (100 MHz, CDCl ₃) δ	96.8, 79.7, 74.0, 61.9, 53.9, 30.2, 25.3, 19.0	[10]

Part 2: Application as a Hydroxyl Protecting Group

In carbohydrate synthesis, the selective protection of hydroxyl groups is crucial. The THP group is installed by reacting an alcohol with DHP under acid catalysis, forming a mixed acetal.[\[1\]](#)[\[2\]](#) The use of **Tetrahydro-2-(2-propynyoxy)-2H-pyran** is not for installing a THP group, but rather it is a pre-functionalized molecule where the propargyl alcohol is already protected by THP. This reagent is used to introduce a THP-protected propargyl ether onto another molecule, which is less common in carbohydrate chemistry than direct THP protection of a sugar's hydroxyl group.

A more relevant application is the direct protection of a carbohydrate's hydroxyl group using DHP, followed by other transformations, and then utilizing a propargylated carbohydrate for click chemistry. The THP group is stable to bases, nucleophiles, and reducing agents, making it compatible with a wide range of subsequent reactions.[2][12]



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Caption: General scheme for THP protection of a carbohydrate hydroxyl.

Experimental Protocol: THP Protection of a Model Alcohol

This is a general protocol for protecting a hydroxyl group on a carbohydrate.[1]

- Reaction Setup: Dissolve the carbohydrate substrate (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 equivalents) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 equivalents).
- Reaction: Stir the mixture at room temperature.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- **Extraction and Purification:** Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, concentrate, and purify by flash column chromatography.

Part 3: Deprotection of THP Ethers

The removal of the THP group is typically achieved through acidic hydrolysis.[\[3\]](#) The choice of acid catalyst can be tuned depending on the sensitivity of other functional groups present in the molecule.

Quantitative Data: Deprotection Conditions

Catalyst System	Solvent(s)	Temperature	Typical Time	Notes	Reference
Acetic Acid / THF / H ₂ O	THF/H ₂ O/Ac OH	Room Temp.	2-12 h	Standard, mild conditions.	[3]
Pyridinium p-toluenesulfonate (PPTS)	Ethanol	55 °C	1-4 h	Mildly acidic, good for sensitive substrates.	[1]
Amberlyst-15 (ion-exchange resin)	Methanol	Room Temp.	1-6 h	Heterogeneous catalyst, easy workup (filtration).	[3]
Cerium(IV) ammonium nitrate (CAN)	Acetonitrile/Water	Room Temp.	0.25-2 h	Can also cause oxidative deprotection.	[3]
Bismuth Triflate (Bi(OTf) ₃)	Solvent-free or CH ₃ CN	Room Temp.	0.5-3 h	Mild Lewis acid, tolerant to moisture.	[2]

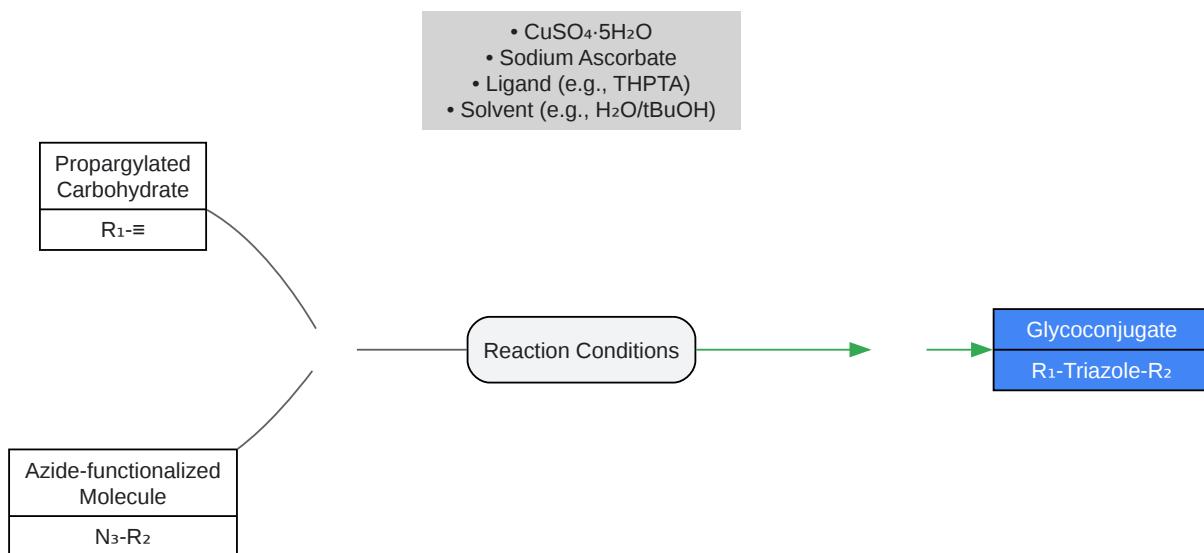
Experimental Protocol: THP Deprotection using Acetic Acid

This protocol is a standard and reliable method for THP ether cleavage.[\[3\]](#)

- **Dissolution:** Dissolve the THP-protected carbohydrate (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
- **Reaction:** Stir the solution at room temperature.
- **Monitoring:** Monitor the reaction progress by TLC until the starting material is consumed.
- **Workup:** Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Part 4: Application in Click Chemistry

The terminal alkyne of a propargylated carbohydrate (prepared using methods like those described in the literature[\[13\]\[14\]](#)) is a key component for CuAAC click chemistry. This reaction allows for the covalent ligation of the sugar to a molecule bearing an azide group, forming a stable 1,2,3-triazole linkage.[\[4\]\[8\]](#) This strategy is widely used to create glycoconjugates for various applications, including drug delivery and diagnostics.[\[6\]\[7\]\[15\]](#)



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Caption: Workflow for CuAAC "Click" Chemistry on a propargylated carbohydrate.

Experimental Protocol: General CuAAC "Click" Reaction

This is a general protocol for the click conjugation of a propargylated carbohydrate with an azide-containing molecule.[\[5\]](#)[\[16\]](#)

- **Reaction Setup:** In a vial, dissolve the propargylated carbohydrate (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol).
- **Catalyst Preparation:** In a separate vial, prepare fresh stock solutions of copper(II) sulfate pentahydrate ($\text{CuSO}_4\cdot5\text{H}_2\text{O}$, e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).[\[5\]](#) If using a ligand like THPTA, it can be pre-mixed with the copper sulfate solution.[\[16\]](#)
- **Catalyst Addition:** Add the copper sulfate solution (0.01-0.1 equivalents) to the reaction mixture, followed by the sodium ascorbate solution (0.1-1.0 equivalents). The solution may

change color, indicating the reduction of Cu(II) to the active Cu(I) species.

- Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1 to 24 hours.
- Monitoring: Monitor the reaction by TLC or LC-MS.
- Purification: Upon completion, the product can be purified by various methods, including column chromatography, preparative HPLC, or precipitation, depending on the properties of the final glycoconjugate.

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